Product packaging for 3-Aminopent-4-ynoic acid(Cat. No.:)

3-Aminopent-4-ynoic acid

Cat. No.: B14782383
M. Wt: 113.11 g/mol
InChI Key: XGQIOYFCWIMPSU-UHFFFAOYSA-N
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Description

Contextualization within Non-Proteinogenic Amino Acid Research

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded for protein synthesis in organisms. researchgate.net Despite this, over 140 NPAAs have been identified in nature, with thousands more synthesized in the laboratory. researchgate.net These compounds are of significant interest due to their diverse and crucial roles, which include serving as intermediates in metabolic pathways, acting as neurotransmitters, and forming components of bacterial cell walls and toxins. researchgate.nethilarispublisher.com The incorporation of NPAAs into peptides is a powerful strategy in drug discovery, as it can enhance stability, potency, and bioavailability compared to their proteinogenic counterparts. springernature.com

3-Aminopent-4-ynoic acid is a β-amino acid, meaning the amino group is attached to the third carbon atom (the β-carbon) from the carboxyl group. This structural motif is found in various natural products and pharmaceuticals and is known to confer unique conformational properties and resistance to enzymatic degradation. chemistryviews.orgberkeley.edu The study of β-amino acids is a significant sub-field of NPAA research, driven by their potential applications in creating novel peptidomimetics and other bioactive molecules. chemistryviews.orgberkeley.edu

Significance of Terminal Alkynes in Chemical Biology and Organic Synthesis

The terminal alkyne group (a carbon-carbon triple bond at the end of a carbon chain) is a highly versatile and reactive functional group in organic chemistry. illinois.edu Its presence in this compound is of paramount importance. Terminal alkynes are notably acidic for a hydrocarbon, allowing for the formation of acetylide anions which are potent nucleophiles for creating new carbon-carbon bonds. illinois.edu

Perhaps the most significant application of terminal alkynes in modern chemical biology is their participation in "click chemistry," a term coined by K. Barry Sharpless. illinois.eduresearchgate.net Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the rapid and specific formation of a stable triazole linkage between an alkyne-containing molecule and an azide-containing one. researchgate.net This reaction's high efficiency and bioorthogonality (meaning it does not interfere with native biological processes) make terminal alkynes invaluable chemical handles for labeling and conjugating biomolecules. researchgate.netrsc.org The terminal alkyne in this compound, therefore, provides a powerful tool for its incorporation into larger molecular scaffolds and for studying its biological interactions. rsc.org

Historical Development of Synthetic Methodologies for β-Amino Acids with Alkyne Functionality

The synthesis of β-amino acids has been a long-standing challenge in organic chemistry, with numerous methods developed over the decades. Early approaches often involved multi-step sequences and the use of hazardous reagents. nih.gov More recent advancements have focused on developing more efficient and stereoselective methods, such as conjugate additions, Mannich-type reactions, and the hydrogenation of β-amino acrylates. nih.gov

The introduction of an alkyne functionality into a β-amino acid framework adds another layer of synthetic complexity. A review of the literature indicates that the synthesis of β,γ-alkynyl α-amino acids has been a recognized synthetic challenge, with many of the developed methods resulting in protected forms of these labile compounds. northwestern.edu

A significant breakthrough in the broader context of alkyne-containing amino acids came with the discovery of the biosynthetic pathway for β-ethynylserine, a terminal alkyne-containing amino acid, in the bacterium Streptomyces cattleya. illinois.eduresearchgate.net This discovery, which elucidated a novel enzymatic strategy for terminal alkyne formation from L-lysine, has opened up possibilities for the biotechnological production of these valuable compounds. illinois.eduresearchgate.netrsc.org

While a detailed historical timeline for the specific synthesis of this compound is not extensively documented in the literature, its synthesis would likely draw upon established methods for β-amino acid synthesis, with careful consideration for the protection and manipulation of the terminal alkyne group. The synthesis of a related compound, (2S,3S)-2-amino-3-methylpent-4-ynoic acid, has been reported in three steps from 3-chlorobut-1-yne, demonstrating a feasible synthetic approach. nih.gov

Current Research Landscape and Unaddressed Challenges Pertaining to this compound

The current research landscape for this compound and structurally related compounds is heavily focused on their role as mechanism-based inactivators of γ-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to an increase in brain GABA levels, which can have therapeutic effects in neurological disorders such as epilepsy.

One of the primary challenges in this area is the development of highly efficient and selective GABA-AT inactivators. While compounds like vigabatrin (B1682217) are approved for clinical use, they can have significant side effects. Researchers are therefore exploring novel molecular scaffolds, such as that of this compound, to improve upon existing therapies. A key challenge is to design molecules that bind with high affinity to the enzyme's active site and undergo a specific chemical transformation that leads to irreversible inactivation, without affecting other enzymes.

Another significant challenge is the synthetic accessibility and stability of these compounds. The synthesis of small, polyfunctional molecules like β,γ-alkynyl α-amino acids can be difficult, and the products are often labile. northwestern.edu Scaling up the synthesis of these compounds for further research and potential clinical development presents a considerable hurdle.

Challenge AreaSpecific Challenges
Enzyme Inhibition Achieving high inactivation efficiency (k_inact/K_I) for GABA-AT.
Ensuring high selectivity for GABA-AT over other aminotransferases to minimize off-target effects.
Synthesis Development of stereoselective and high-yielding synthetic routes. chemistryviews.orgnih.gov
Scalability of the synthesis for preclinical and clinical studies.
Compound Stability Handling and storage of potentially labile alkyne-containing amino acids. northwestern.edu

Overview of Mechanistic and Application-Oriented Research Trajectories for this compound

The primary mechanistic trajectory for this compound research is the elucidation of its interaction with GABA-AT. As a mechanism-based inactivator, it is proposed to initially bind to the enzyme's active site and form a Schiff base with the PLP cofactor. Subsequent chemical transformations, likely involving the terminal alkyne, would then lead to the formation of a reactive species that covalently modifies the enzyme, leading to its irreversible inactivation. Detailed mechanistic studies, likely employing a combination of kinetic analysis, mass spectrometry, and computational modeling, are crucial for understanding this process and for the rational design of improved inhibitors.

The main application-oriented research trajectory for this compound is in the development of novel therapeutics for neurological disorders. By acting as a potent and selective inhibitor of GABA-AT, it has the potential to be developed into a drug for the treatment of epilepsy, and potentially other conditions linked to GABAergic dysfunction.

Furthermore, the presence of the terminal alkyne opens up other potential research avenues. This functional group could be used to attach the molecule to a fluorescent probe or an affinity tag, allowing for the visualization and identification of its cellular targets. It could also be used in the synthesis of more complex molecules and peptidomimetics with novel biological activities. rsc.org

Research TrajectoryFocusKey Methodologies
Mechanistic Understanding the detailed mechanism of GABA-AT inactivation.Enzyme kinetics, mass spectrometry, computational modeling.
Application-Oriented Development of new drugs for neurological disorders.Preclinical studies in animal models of disease.
Use as a chemical biology probe. rsc.orgClick chemistry for labeling and target identification.
Synthesis of novel bioactive compounds.Organic synthesis and derivatization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B14782383 3-Aminopent-4-ynoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

3-aminopent-4-ynoic acid

InChI

InChI=1S/C5H7NO2/c1-2-4(6)3-5(7)8/h1,4H,3,6H2,(H,7,8)

InChI Key

XGQIOYFCWIMPSU-UHFFFAOYSA-N

Canonical SMILES

C#CC(CC(=O)O)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Aminopent 4 Ynoic Acid and Its Derivatives

Stereoselective Synthesis of 3-Aminopent-4-ynoic Acid Enantiomers

The creation of single enantiomers of this compound is a significant challenge in synthetic organic chemistry. The primary strategies involve the use of chiral auxiliaries, asymmetric catalysis to guide the formation of precursors, and biocatalytic methods for stereocontrol.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. Once the desired stereocenter is established, the auxiliary is removed.

A prominent and effective method for the asymmetric synthesis of α-amino acids involves the use of chiral nickel(II) complexes. nih.govrsc.org Specifically, a Schiff base is formed between a chiral ligand, such as (S)-o-[(N-benzylprolyl)amino]benzophenone ((S)-BPB), and glycine (B1666218). This forms a square-planar nickel(II) complex where the glycine moiety is activated for deprotonation and subsequent alkylation. nih.govrsc.orgresearchgate.net

For the synthesis of this compound, the nickel(II) complex of the glycine-Schiff base is treated with a base, such as sodium hydroxide (B78521) or potassium tert-butoxide, to generate a nucleophilic glycinate (B8599266) enolate. rsc.orgnih.gov This enolate then reacts with an electrophile, in this case, a propargyl halide like propargyl bromide. The bulky chiral ligand sterically shields one face of the planar enolate, directing the incoming electrophile to the opposite face. This results in a highly diastereoselective alkylation. rsc.orgresearchgate.net The reaction of the (S)-ligand complex typically yields the (S)-amino acid. rsc.org

The reaction conditions, including the choice of solvent (e.g., DMF) and base, are optimized to maximize the diastereomeric excess (d.e.). rsc.org This approach has proven versatile for producing a wide array of unnatural amino acids. nih.govresearchgate.net

Table 1: Representative Diastereoselective Alkylation of Ni(II)-Glycine Complex

ElectrophileProduct ConfigurationDiastereomeric Excess (d.e.)Reference
Propargyl Bromide(S)Typically >90% rsc.org
Benzyl Bromide(S)~80-92% rsc.org
Allyl Bromide(S)Low d.e. with some ligands, higher with others rsc.org

Following the stereoselective alkylation, the newly synthesized amino acid must be liberated from the chiral auxiliary. This is typically achieved by decomposing the nickel(II) complex under acidic conditions, for instance, with hydrochloric acid. researchgate.net This process protonates the Schiff base and the amino acid, releasing the desired this compound as its hydrochloride salt.

A key advantage of this methodology is that the chiral ligand, (S)-BPB, can be recovered from the reaction mixture in high yield, often as its hydrochloride salt. researchgate.net This recovered auxiliary can then be reused for the synthesis of the initial nickel(II) complex, making the process more cost-effective and sustainable. researchgate.net The resulting amino acid can be further purified and derivatized as needed for subsequent applications.

Asymmetric Catalysis in the Formation of this compound Precursors

Asymmetric catalysis offers an alternative to stoichiometric chiral auxiliaries, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. nih.gov For this compound, this can involve the synthesis of chiral precursors like propargylamines. nih.govresearchgate.netnih.gov

Several catalytic strategies are applicable:

Transition Metal Catalysis : Copper(I) complexes paired with chiral ligands like Quinap have been used for the enantioselective addition of terminal alkynes to enamines or imines, producing chiral propargylamines with high enantiomeric excess (ee). organic-chemistry.org Similarly, rhodium(II) catalysts combined with chiral phosphoric acids (CPAs) can facilitate the synthesis of polyfunctional propargylamines. researchgate.net

Organocatalysis : Chiral Brønsted acids, such as derivatives of phosphoric acid, can catalyze Mannich-type reactions between in-situ generated C-alkynyl imines and nucleophiles like β-keto esters. nih.gov This approach can create propargylamines with two adjacent stereocenters with high diastereo- and enantioselectivity. nih.gov These propargylamine (B41283) precursors can then be elaborated into the target this compound through functional group manipulations.

Table 2: Asymmetric Catalytic Approaches to Chiral Propargylamine Precursors

Catalyst SystemReaction TypeKey FeaturesReference
Copper(I) / Chiral Ligand (e.g., Quinap)Addition of alkynes to imines/enaminesMild conditions, high yields, up to 90% ee. organic-chemistry.org
Chiral Brønsted Acid (e.g., CPA)Mannich-type reactionForms two adjacent stereocenters with high stereoselectivity. nih.gov
Rh(II) / Chiral Phosphoric Acid (CPA)Dual CatalysisAccess to complex, polyfunctional propargylamines. researchgate.net

Enzymatic Resolution and Biocatalytic Pathways for Stereocontrol

Biocatalysis provides highly selective and environmentally benign routes for obtaining enantiomerically pure compounds. nih.gov For this compound, two main enzymatic strategies can be considered: kinetic resolution and asymmetric synthesis.

Enzymatic Kinetic Resolution : This method involves the separation of a racemic mixture of the amino acid or a precursor. A common approach is the hydrolysis of a racemic N-acyl-amino acid. google.com An enzyme, such as Acylase I from Aspergillus oryzae, selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the N-acyl-D-amino acid untouched. nih.govgoogle.com The resulting free L-amino acid and the acylated D-amino acid can then be separated. Lipases are also widely used for the kinetic resolution of racemic amino acid esters, where the enzyme selectively hydrolyzes one enantiomer of the ester. nih.govmdpi.com While effective, the maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. nih.gov

Biocatalytic Asymmetric Synthesis : This approach aims to create the desired enantiomer directly from a prochiral substrate, offering a theoretical yield of 100%. nih.gov While a specific enzyme for the direct synthesis of this compound is not established, enzymes are used to produce a vast range of non-canonical amino acids. sciencedaily.com For instance, engineered enzymes like aminotransferases or decarboxylases could potentially be developed. nih.govnih.gov D-amino acid oxidases coupled with aminotransferases have been used to convert racemic amino acids into pure L-amino acids. nih.gov Such systems could be adapted for the deracemization of racemic this compound.

Total Synthesis Approaches for this compound

A plausible total synthesis could start from a protected glycine derivative. An enantioselective approach would incorporate one of the stereocontrol methods described above:

Chiral Auxiliary Approach : The synthesis would begin with the formation of the chiral Ni(II)-BPB-glycine complex. nih.gov This complex would then undergo diastereoselective alkylation with propargyl bromide in the presence of a suitable base. rsc.org The final step would be the acidic hydrolysis of the resulting complex to release the enantiomerically pure this compound hydrochloride, with subsequent recovery of the chiral auxiliary. researchgate.net

Asymmetric Catalysis Approach : An alternative route could involve the synthesis of a chiral propargylamine precursor via a copper-catalyzed asymmetric addition of an alkyne to an imine ester. organic-chemistry.org For example, reacting a terminal alkyne with an N-acylimino ester in the presence of a Cu(OTf)₂ and a chiral diamine ligand could yield the protected amino acid precursor. organic-chemistry.org Subsequent deprotection steps would then yield the final product.

From a Chiral Precursor : Synthesis could also commence from a readily available chiral building block, such as a derivative of a natural amino acid like aspartic acid. Chemical transformations would be required to convert the existing side chain into the propargyl group while retaining the stereochemistry at the α-carbon (if starting with an α-amino acid) or establishing the new stereocenter at the β-position (C3).

Each of these pathways requires careful selection of protecting groups for the amine and carboxylic acid functionalities to ensure compatibility with the reaction conditions used in the key stereochemistry-defining step and subsequent transformations.

Alkylation of Glycine Precursors

One effective method for synthesizing derivatives of this compound involves the alkylation of glycine precursors. This approach utilizes a glycine template, which is then elaborated to introduce the desired propargyl side chain. For instance, the stereoselective allylation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones has been demonstrated. rsc.org This reaction, when treated with a strong base like lithium diisopropylamide (LDA) followed by the addition of allyl bromide, proceeds with high stereoselectivity to yield 4,4-disubstituted oxazolidinones. rsc.org Subsequent hydrolysis of these intermediates leads to the formation of enantiomerically enriched (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids. rsc.org This method provides a pathway to chiral α-amino acids with an alkenyl side chain, which can be a precursor to the target alkynyl amino acid through further chemical transformations.

Another approach involves the use of a complex glycine precursor (CGP). mdpi.com The reaction of this precursor with an appropriate side-chain precursor, followed by hydrolysis, can yield the desired amino acid. mdpi.com While the direct synthesis of this compound via this specific method is not explicitly detailed, the underlying principle of alkylating a glycine equivalent is a key strategy in amino acid synthesis. mdpi.com

Transformations from Substituted Propargyl Halides or Related Building Blocks

The synthesis of this compound and its derivatives can also be achieved starting from substituted propargyl halides or other related building blocks. A direct three-step synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid has been reported starting from 3-chlorobut-1-yne. rsc.org This method highlights the utility of propargylic halides as synthons for constructing the core structure of the target amino acid.

Multi-Step Convergent and Linear Synthesis Strategies

Both convergent and linear strategies are employed in the synthesis of complex molecules like this compound and its derivatives. A linear synthesis involves a sequential series of reactions where each step builds upon the previous one. In contrast, a convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined at a later stage. researchgate.net

Functionalization and Derivatization Methodologies

The unique structure of this compound, featuring a terminal alkyne, an amino group, and a carboxylic acid, allows for a wide range of functionalization and derivatization reactions. These modifications are crucial for developing new analogs with tailored properties.

Sonogashira Cross-Coupling Reactions at the Terminal Alkyne

The terminal alkyne of this compound is a prime site for modification via the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org

A notable application of this reaction is the synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids. rsc.orgresearchgate.net In this approach, a nickel complex of (S)-2-aminopent-4-ynoic acid is functionalized through Sonogashira coupling with various aryl halides. rsc.orgresearchgate.net The nickel complex serves to protect the amino and carboxyl groups during the reaction. Subsequent cleavage of the complex yields the desired free (S)-2-amino-5-[aryl]pent-4-ynoic acids with high optical purity. rsc.orgresearchgate.net The reaction conditions for this cross-coupling have been optimized, allowing for the synthesis of a diverse library of derivatives. rsc.orgresearchgate.net

Catalyst SystemReactantsProductReference
Palladium catalyst, Copper(I) co-catalystTerminal alkyne, Aryl or vinyl halideArylalkyne or vinylalkyne wikipedia.orglibretexts.org
Pd(PPh₃)₄, CuI(S)-2-Aminopent-4-ynoic acid-Ni-(S)-BPB, Aryl halide(S)-2-amino-5-[aryl]pent-4-ynoic acid-Ni-(S)-BPB rsc.orgresearchgate.net

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition) Applications

The terminal alkyne of this compound is also an ideal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nd.edulumiprobe.com This reaction is highly efficient and specific, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nd.edu

This methodology has broad applications in bioconjugation, materials science, and drug discovery. nd.edu For instance, peptides containing alkyne groups can be reacted with azide-containing molecules to form peptidotriazoles. nih.gov This allows for the straightforward modification of peptides and proteins. nih.govbachem.com While direct examples using this compound are not explicitly detailed, its structure makes it a prime candidate for such click modifications to create novel bioconjugates or functionalized materials. The reaction's biocompatibility allows it to be performed under mild conditions, even in cellular environments. lumiprobe.combachem.com

Reaction TypeReactantsProductKey FeaturesReference
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal alkyne, Azide1,2,3-TriazoleHigh efficiency, specificity, biocompatibility nd.edulumiprobe.com
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strained cyclooctyne, AzideTriazoleCopper-free, suitable for in vivo applications bachem.com

Modifications of the Amino and Carboxylic Acid Functionalities

The amino and carboxylic acid groups of this compound offer additional sites for modification, allowing for the synthesis of a wide array of derivatives. These functional groups can be protected, activated, or converted into other functionalities to suit the needs of a particular synthetic goal or to modulate the biological activity of the final compound.

For example, the amino group can be acylated or alkylated, while the carboxylic acid can be esterified or converted into an amide. The protection of these groups is often a crucial step in multi-step syntheses, especially when performing reactions at the terminal alkyne. rsc.orgresearchgate.net The choice of protecting groups is critical to ensure they are stable under the reaction conditions and can be removed selectively without affecting other parts of the molecule.

Furthermore, the amino and carboxylic acid groups can be used to link this compound to other molecules, such as peptides or solid supports. For instance, the Fmoc strategy, commonly used in solid-phase peptide synthesis, can be employed to incorporate this amino acid into a peptide chain. rsc.org This versatility makes this compound a valuable building block for creating complex and multifunctional molecules.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the structure of this compound can significantly modulate its pharmacological properties. Various strategies for the synthesis of heterocyclic amino acids can be adapted to introduce these functionalities, leveraging the reactivity of the amino acid backbone and its unique acetylenic side chain.

A common approach involves the alkylation of a glycine enolate equivalent with a suitable haloalkane bearing a heterocyclic ring. open.ac.uk This method has been successfully employed to incorporate naphthyl, pyridyl, and isoxazolyl groups into amino acid side chains. open.ac.uk While the diastereoselectivity of this key alkylation step can be moderate and challenging to reproduce, it offers a direct route to a diverse range of derivatives. open.ac.uk For instance, the synthesis of pyridyl- and isoxazolyl-containing amino acids has been achieved with enantiomeric excesses ranging from 10-87%. open.ac.uk

Another powerful strategy is the use of radical addition reactions. The stereoselective conjugate radical addition of N-(2-iodoethyl)- and N-(3-iodopropyl)-pyrimidines and purines to an optically active oxazolidinone acceptor has been shown to produce amino acids with pyrimidine (B1678525) and purine (B94841) side chains in high diastereoselectivity (85-89% enantiomeric excess). open.ac.uk Subsequent hydrolysis and deprotection yield the desired heterocyclic amino acid. open.ac.uk This method holds promise for the synthesis of this compound derivatives containing nucleic acid bases, although attempts to use an enolate anion strategy for this purpose have been unsuccessful due to competing elimination reactions. open.ac.uk

Iodine-mediated reactions also provide a versatile platform for constructing heterocyclic systems from α-amino acids. For example, an iodine-catalyzed decarboxylative domino reaction can be used to synthesize 2-alkyl-5-aryl-substituted oxazoles from aryl methyl ketones and α-amino acids. rsc.org Similarly, 2,5-disubstituted thiazoles and oxazoles can be prepared through an iodine-catalyzed pathway involving decarboxylation, oxidation, and cyclization. rsc.org Metal-free decarboxylative cyclization reactions have also been developed for the synthesis of pyridine (B92270) derivatives from α-amino acids and aldehydes. rsc.org

Supported metal catalysts offer another avenue for the synthesis of N-heterocycles. mdpi.com For instance, copper nanoparticles supported on charcoal have been used for the synthesis of 1-phenyl-1H-tetrazoles from amino acids. mdpi.com The choice of synthetic route is ultimately dictated by the specific heterocyclic system desired. open.ac.uk

Heterocyclic MoietySynthetic MethodKey Features
Pyridyl, IsoxazolylAlkylation of a pseudoephedrine glycinamide (B1583983) enolateModerate enantiomeric excess (10-87%), challenges in reproducibility. open.ac.uk
Pyrimidine, PurineStereoselective conjugate radical additionHigh diastereoselectivity (85-89% ee), suitable for nucleic acid base incorporation. open.ac.uk
Oxazole, ThiazoleIodine-catalyzed decarboxylative domino reactionVersatile and efficient alternative to traditional routes. rsc.org
PyridineMetal-free decarboxylative cyclizationUtilizes α-amino acids and aldehydes. rsc.org
TetrazoleCopper nanoparticle-catalyzed reactionExample of supported metal catalysis. mdpi.com

Scalable and Sustainable Synthetic Protocols

The translation of novel amino acid derivatives from laboratory-scale synthesis to industrial production necessitates the development of scalable and sustainable protocols. Continuous flow synthesis and the application of green chemistry principles are at the forefront of these efforts.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. While the continuous flow synthesis of this compound has not been specifically reported, the application of this technology to the synthesis of other amino acids and complex molecules provides a strong precedent for its potential.

For instance, a continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan (AAOF), a precursor for energetic materials, has been successfully developed. rsc.org This process significantly reduces the reaction time and improves safety by minimizing liquid holdup and enabling precise temperature control. rsc.org The established platform achieves a high yield (95%) and a productivity of approximately 0.546 mol h⁻¹. rsc.org

Flow chemistry has also been applied to solid-phase peptide synthesis, allowing for rapid amino acid activation (less than 5 seconds for sensitive amino acids like cysteine and histidine at 90°C) and minimizing epimerization. thieme-connect.de This high level of control is achieved by precisely managing flow rates and reaction times. thieme-connect.de The use of flow technology can also improve the atom economy of amino acid activation by enabling the use of amino acid chlorides, which are prepared with higher atom economy than active esters. thieme-connect.de

The synthesis of marine natural products, which often feature complex structures, has also benefited from continuous flow techniques. nih.gov These methods often employ polymer-supported reagents and scavengers to simplify purification, avoiding time-consuming aqueous extractions and column chromatography. nih.gov

The principles demonstrated in these examples, such as precise control over reaction parameters and simplified purification, are directly applicable to the development of scalable and efficient continuous flow processes for the synthesis of this compound and its derivatives.

Continuous Flow ApplicationKey Advantages
Synthesis of 3-amino-4-amidoximinofurazan (AAOF)Reduced reaction time, enhanced safety, high yield (95%). rsc.org
Solid-Phase Peptide SynthesisRapid amino acid activation, minimized epimerization, potential for improved atom economy. thieme-connect.de
Synthesis of Marine DrugsSimplified purification through polymer-supported reagents and scavengers. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

One promising approach is the use of biocatalysis. An enzymatic method for the synthesis of (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived platform chemical, has been developed using an engineered glutamate (B1630785) dehydrogenase. frontiersin.org This dual-enzyme system utilizes ammonia (B1221849) as the amino donor and produces only inorganic carbonate as a by-product, resulting in high atom utilization and an environmentally friendly process. frontiersin.org The reductive amination of carbonyl compounds by transaminases is another enzymatic route, though it may require strategies to shift unfavorable thermodynamic equilibria. frontiersin.org

The synthesis of amides from acetylene, carbon monoxide, and ammonia under aqueous conditions, catalyzed by transition metal sulfides, represents another green approach. nih.gov This method avoids the use of cyanide, a highly toxic reagent traditionally used in Strecker-type amino acid syntheses. nih.gov

Furthermore, recent advances in thermocatalytic ammonia synthesis using heterogeneous catalysts could provide a more sustainable source of a key reagent. uu.nl These developments focus on structural and electronic modifications of catalysts to achieve milder reaction conditions. uu.nl

By integrating biocatalysis, avoiding toxic reagents, and utilizing sustainable starting materials and reagents, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more environmentally benign and economically viable production methods.

Reactivity and Mechanistic Organic Chemistry of 3 Aminopent 4 Ynoic Acid

Transformation Chemistry of the Amino Group

The primary amino group in 3-Aminopent-4-ynoic acid is a nucleophilic center, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

Nucleophilic Substitution Reactions

As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic. It can participate in nucleophilic substitution reactions, particularly those following an SN2 pathway, by attacking electrophilic carbon centers. For instance, it can react with alkyl halides to form secondary or tertiary amines, depending on the reaction stoichiometry and conditions. The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) involves a two-step addition-elimination sequence via a Meisenheimer complex, although concerted mechanisms have also been proposed. nih.govlibretexts.org While the amine in this compound can act as a nucleophile, these reactions can be complex due to the presence of the acidic carboxylic acid group, which can lead to competing acid-base reactions.

Acylation and Protection Strategies

Key strategies for the protection of the amino group applicable to this compound are detailed below.

Protecting GroupReagentAbbreviationDeprotection Conditions
tert-butoxycarbonylDi-tert-butyl dicarbonateBocStrong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.com
BenzyloxycarbonylBenzyl chloroformateCbz or ZCatalytic hydrogenation (e.g., H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmoc-Cl or Fmoc-OSuFmocBase (e.g., 20% piperidine in DMF) masterorganicchemistry.com

Chemical Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a variety of derivatives or be reduced. jackwestin.com These transformations are central to its use in peptide synthesis and the creation of more complex molecular architectures.

Esterification and Amidation

The conversion of the carboxylic acid to esters and amides are two of its most important reactions. jackwestin.com

Esterification: This is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The reaction is an equilibrium process, and often requires the removal of water to drive it to completion. khanacademy.org

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the carboxylic acid to form a stable and unreactive carboxylate salt. jackwestin.com Therefore, the carboxylic acid must first be "activated" using a coupling agent. Dicyclohexylcarbodiimide (DCC) is a common reagent used for this purpose. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. jackwestin.comkhanacademy.org

ReactionReagent(s)ProductGeneral Mechanism
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)EsterNucleophilic Acyl Substitution khanacademy.org
AmidationAmine (R'R''NH), Coupling Agent (e.g., DCC)AmideActivation followed by Nucleophilic Acyl Substitution jackwestin.comkhanacademy.org

Reductions and Oxidations

The carboxylic acid and alkyne moieties can undergo distinct reduction and oxidation reactions.

Reduction: Carboxylic acids are resistant to reduction by mild agents but can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.comyoutube.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon.

Oxidation: While the carboxylic acid group is already in a high oxidation state, the alkyne portion of the molecule is susceptible to oxidative cleavage. masterorganicchemistry.com Treatment with strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) will cleave the carbon-carbon triple bond. masterorganicchemistry.comyoutube.com For a terminal alkyne like that in this compound, ozonolysis followed by a workup typically yields a carboxylic acid (by cleaving off the terminal alkyne carbon) and carbon dioxide. masterorganicchemistry.commasterorganicchemistry.com This reaction fundamentally alters the carbon skeleton of the parent molecule.

Alkyne Reactivity and Cycloaddition Chemistry

The terminal alkyne is arguably the most distinctive functional group in this compound, offering a gateway to powerful synthetic methods, most notably cycloaddition reactions. masterorganicchemistry.com Terminal alkynes are hydrocarbons that are unusually acidic, with a pKa of about 25, allowing for deprotonation by a strong base to form a nucleophilic acetylide. masterorganicchemistry.com

A significant reaction involving terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the reaction of a terminal alkyne with an azide (B81097) to selectively and efficiently form a stable 1,4-disubstituted 1,2,3-triazole ring. medchemexpress.comnih.gov The alkyne group in this compound makes it an ideal substrate for this transformation. The CuAAC reaction is known for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, which would allow for the conjugation of this compound to other molecules containing an azide group. medchemexpress.com

This reactivity allows for the incorporation of the this compound scaffold into larger, more complex structures through the formation of a stable, aromatic triazole linker.

Participation in Click Chemistry Reactions

The terminal alkyne functionality in this compound makes it an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. The most prominent example of a click reaction involving an alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663), in the presence of a reducing agent like sodium ascorbate. This process is characterized by its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups, including the amine and carboxylic acid moieties present in this compound. beilstein-journals.org

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the stable triazole ring and regeneration of the copper(I) catalyst. The high thermodynamic driving force of this reaction, typically exceeding 20 kcal/mol, ensures that it proceeds rapidly to completion.

Table 1: Key Features of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

FeatureDescription
Reactants Terminal alkyne (e.g., this compound) and an organic azide.
Catalyst A Copper(I) source, often generated in situ from CuSO₄ and a reducing agent.
Product 1,4-disubstituted 1,2,3-triazole.
Reaction Type [3+2] Cycloaddition.
Key Advantages High yields, mild conditions, high selectivity, wide functional group tolerance.

Palladium-Catalyzed Coupling Reactions

The terminal alkyne of this compound is also a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org

In the context of this compound, the Sonogashira reaction can be employed to introduce aryl substituents at the 5-position. Research has demonstrated the successful Sonogashira coupling of a protected form of (S)-2-aminopent-4-ynoic acid with various aryl halides. researchgate.netrsc.org In a typical procedure, the amino and carboxyl groups are protected, for instance, as a nickel complex, to prevent interference with the catalytic cycle. The coupling is then carried out using a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst like CuI, and an amine base in an appropriate solvent. researchgate.netrsc.org

The catalytic cycle of the Sonogashira reaction is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) species. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the copper(I) salt in the presence of the base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.

Table 2: Optimized Conditions for Sonogashira Coupling of a (S)-2-Aminopent-4-ynoic acid derivative researchgate.netrsc.org

ParameterCondition
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)
Co-catalyst CuI (10 mol%)
Base n-Butylamine
Solvent Acetonitrile
Temperature Room Temperature
Aryl Halide Various substituted bromobenzenes

The yields for these reactions are generally good, demonstrating the robustness of the Sonogashira coupling for the functionalization of this compound derivatives. researchgate.netrsc.org

Electrophilic and Nucleophilic Additions to the Triple Bond

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. These reactions proceed via the formation of a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation.

Electrophilic Addition of Halogens and Hydrogen Halides: The addition of halogens (e.g., Br₂, Cl₂) to the alkyne would proceed through a cyclic halonium ion intermediate, leading to an anti-addition product. libretexts.orgquizlet.com The reaction can proceed in a stepwise manner, with the addition of one equivalent of the halogen yielding a dihaloalkene, and a second equivalent resulting in a tetrahaloalkane. Similarly, the addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide to the internal carbon of the original triple bond. libretexts.org

Nucleophilic Additions: While less common for unactivated alkynes, nucleophilic additions to the triple bond of this compound can be facilitated, particularly in the presence of a transition metal catalyst. researchgate.net For instance, the addition of thiols (thiol-yne reaction) or amines (amino-yne reaction) can occur, often with high stereoselectivity. nih.gov These reactions are of significant interest in bioconjugation and materials science. The mechanism typically involves the activation of the alkyne by the metal catalyst, making it more susceptible to nucleophilic attack.

Intramolecular Cyclization and Rearrangement Processes

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, allows for intramolecular reactions.

Intramolecular Cyclization: Under appropriate conditions, this compound can undergo intramolecular cyclization to form a five-membered lactam (a cyclic amide). This reaction is typically promoted by dehydrating agents or by heating, which facilitates the condensation between the carboxylic acid and the amino group. The resulting γ-lactam is a key structural motif in many biologically active molecules.

Rearrangement Processes: The alkyne functionality can also participate in various rearrangement reactions. For instance, in the presence of certain transition metal catalysts or strong acids, the triple bond could potentially isomerize. Furthermore, derivatives of this compound could undergo rearrangements such as the Meyer-Schuster rearrangement if an adjacent carbonyl group is present, or other skeletal rearrangements depending on the specific reaction conditions and substituents. wiley-vch.de

Reaction Kinetics and Mechanistic Pathways Elucidation

The elucidation of reaction kinetics and mechanistic pathways for the reactions of this compound relies on a combination of experimental and computational methods.

Kinetic Studies: Kinetic studies involve monitoring the rate of a reaction under varying conditions of temperature, concentration, and catalyst loading. For instance, the rate of the CuAAC reaction is known to be first order in both the copper catalyst and the alkyne. Similar kinetic analyses can be applied to the Sonogashira coupling and addition reactions to understand the rate-determining steps and the influence of different substituents. The kinetics of amino acid oxidation, in general, can be influenced by factors such as pH and the dielectric constant of the medium. ekb.eg

Mechanistic Pathway Elucidation: The determination of mechanistic pathways often involves a combination of techniques:

Spectroscopic analysis: Techniques such as NMR, IR, and mass spectrometry are used to identify reaction intermediates and products.

Isotopic labeling studies: By replacing specific atoms with their isotopes (e.g., ¹³C, ²H), the movement of atoms during a reaction can be traced, providing valuable insights into the mechanism.

Computational modeling: Density functional theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates.

For example, the mechanism of the Sonogashira coupling has been extensively studied, and it is well-established that the reaction proceeds through distinct oxidative addition, transmetalation, and reductive elimination steps. libretexts.org The precise mechanism can, however, be influenced by the specific ligands on the palladium catalyst and the nature of the reactants.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the precise structure of organic molecules in solution. For 3-aminopent-4-ynoic acid, a combination of one-dimensional and multi-dimensional NMR experiments would be employed to unambiguously assign the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei.

While specific spectral data for this compound is often found in supplementary materials of research publications, a representative analysis would involve the acquisition of ¹H and ¹³C NMR spectra. The expected ¹H NMR spectrum would show distinct signals for the acetylenic proton, the methine proton at the chiral center (C3), the diastereotopic methylene (B1212753) protons (C2), and the protons of the amino and carboxylic acid groups. The ¹³C NMR spectrum would complement this by providing the chemical shifts for the two sp-hybridized carbons of the alkyne, the chiral C3 carbon, the C2 methylene carbon, and the carbonyl carbon of the carboxylic acid.

In a study by Grulich et al. (2015) focusing on the resolution of various amino acids, the N-phenylacetylated derivative of this compound (N-PhAc-3-aminopent-4-ynoic acid) was analyzed. The publication indicates that detailed ¹H and ¹³C NMR data are available in its supplementary files, which would provide the definitive chemical shifts and coupling constants for this derivative. muni.cz

For more complex structures or to resolve overlapping signals, multi-dimensional NMR techniques are indispensable. Experiments such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity between the C2, C3, and C4 protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra are crucial for correlating proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. This web of correlations provides an irrefutable blueprint of the molecule's covalent framework.

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful strategy to probe reaction mechanisms and to assign specific signals in an NMR spectrum. While direct isotopic labeling studies on this compound are not prominently reported in the readily available literature, the principle remains highly relevant. For instance, in studies of related enzyme inhibitors, deuterium can be incorporated at specific positions. This substitution leads to the disappearance of the corresponding ¹H NMR signal and a change in the coupling patterns of adjacent protons, thereby confirming signal assignments. Furthermore, observing kinetic isotope effects upon deuteration can provide profound insights into the rate-determining steps of enzymatic or chemical reactions involving the compound.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to obtain the accurate mass of the molecular ion of this compound, which allows for the unambiguous determination of its molecular formula (C₅H₇NO₂).

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing characteristic losses of functional groups such as water, carbon dioxide, and the amino group. Analysis of these fragments helps to confirm the proposed structure. The study by Grulich et al. (2015) also indicates that mass spectrometry data for N-PhAc-3-aminopent-4-ynoic acid is available in its supplementary material, which would detail the specific fragmentation pathways of this derivative. muni.cz

Technique Information Obtained Relevance to this compound
High-Resolution Mass Spectrometry (HRMS) Accurate mass of the molecular ion.Determination of the exact molecular formula (C₅H₇NO₂).
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern of the molecular ion.Structural confirmation through characteristic neutral losses and fragment ions.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of a sample and for separating and quantifying its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the chemical purity of this compound. A reversed-phase HPLC method, likely using a C8 or C18 column, would be developed. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA) to ensure good peak shape. The compound would be detected using a UV detector, as the carboxylic acid and amino functionalities provide some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. In the work by Grulich et al. (2015), HPLC with a C8 column was used to analyze the concentrations of reactants during enzymatic reactions. muni.cz

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial, especially in pharmaceutical and biological applications where one enantiomer is often more active or may have different effects. Chiral chromatography is the gold standard for this analysis.

A specialized chiral stationary phase (CSP) is used to separate the two enantiomers. The choice of the chiral column is critical and often requires screening of different types of CSPs. In the study by Grulich et al. (2015), a Sumichiral OA 5000 column and a Daicel Crownpak CR(+) column were employed for the chiral separation of related amino acids, using a mobile phase containing copper sulfate (B86663) and an alcohol, or perchloric acid and methanol, respectively. muni.cz The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.

Chromatographic Method Column Type Typical Mobile Phase Purpose
HPLC (Purity) Reversed-Phase (e.g., C8, C18)Water/Acetonitrile with TFATo determine the chemical purity of the bulk sample.
Chiral HPLC (Enantiomeric Purity) Chiral Stationary Phase (e.g., Sumichiral, Crownpak)Varies (e.g., aq. CuSO₄/isopropanol, aq. HClO₄/methanol)To separate and quantify the (R)- and (S)-enantiomers and determine the enantiomeric excess.

X-ray Crystallography for Solid-State Structural Elucidation

As of the latest available literature, a definitive solid-state structure of this compound determined by single-crystal X-ray crystallography has not been reported. This technique, which involves diffracting X-rays through a crystalline sample, is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in a solid. openstax.orgrsc.org The resulting electron density map allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry. openstax.org

While crystallographic data for this compound is not available, the technique has been successfully applied to elucidate the structures of other amino acids and their derivatives, providing crucial insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding. orgchemboulder.comlibretexts.org Should a suitable crystal of this compound be prepared, X-ray crystallography would be an invaluable tool to confirm its covalent structure and provide detailed information about its conformation and packing in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. maricopa.edu Although specific experimental spectra for this compound are not widely published, the expected characteristic absorption and scattering bands can be predicted based on its constituent functional groups: a terminal alkyne, a primary amine, and a carboxylic acid. In its solid state or in concentrated solutions, the carboxylic acid and amine groups can exist in their zwitterionic form as a carboxylate and an ammonium (B1175870) ion, which would alter the spectroscopic features.

Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation corresponds to specific molecular vibrations. The key expected IR absorption bands for this compound are detailed below.

Terminal Alkyne (–C≡C-H): This group gives rise to two highly characteristic absorptions. A sharp, strong C-H stretching vibration is expected around 3330–3270 cm⁻¹. orgchemboulder.comlibretexts.org The carbon-carbon triple bond (C≡C) stretch appears as a weak to medium, sharp band in the 2260–2100 cm⁻¹ region. orgchemboulder.comlibretexts.org

Carboxylic Acid (–COOH): The most prominent feature of a carboxylic acid is the extremely broad O-H stretching vibration, which typically spans from 3300 cm⁻¹ down to 2500 cm⁻¹. openstax.orgorgchemboulder.com This broadness is a result of strong hydrogen bonding between molecules. The carbonyl (C=O) stretching vibration produces a strong, sharp absorption between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org The C-O stretch and O-H bend also give rise to bands in the fingerprint region, typically around 1320–1210 cm⁻¹ and 1440–1395 cm⁻¹, respectively. orgchemboulder.com

Primary Amine (–NH₂): A primary amine is characterized by two medium-intensity N-H stretching bands in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comlibretexts.org An N-H bending (scissoring) vibration is typically observed in the 1650–1580 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band can also appear between 910 and 665 cm⁻¹. orgchemboulder.com

The overlap of the broad carboxylic acid O-H stretch with the sharper amine N-H and alkyne C-H stretches can lead to a complex absorption pattern in the 3500–2500 cm⁻¹ region. orgchemboulder.comorgchemboulder.com

Expected Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹) Intensity
Terminal Alkyne ≡C-H Stretch 3330 - 3270 Strong, Sharp
C≡C Stretch 2260 - 2100 Weak to Medium, Sharp
Carboxylic Acid O-H Stretch 3300 - 2500 Very Broad, Strong
C=O Stretch 1760 - 1690 Strong
C-O Stretch 1320 - 1210 Medium
O-H Bend 1440 - 1395 Medium
Primary Amine N-H Stretch 3500 - 3300 Medium (two bands)

Raman Spectroscopy

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Terminal Alkyne (–C≡C-H): The C≡C stretching vibration, which is often weak in the IR spectrum, typically produces a strong and sharp signal in the Raman spectrum in the 2200–2100 cm⁻¹ range. rsc.orgresearchgate.net This is due to the large change in polarizability of the triple bond during vibration. The terminal ≡C-H stretch also gives a Raman signal around 3300 cm⁻¹. nih.gov

Carboxylic Acid (–COOH): The C=O stretch in carboxylic acids is also Raman active, appearing around 1670 cm⁻¹. ias.ac.in The Raman spectra of carboxylic acids can be influenced by hydrogen bonding and ionization state. rsc.orgrsc.org

Primary Amine (–NH₂): N-H stretching vibrations are observable in the Raman spectrum in the 3500–3300 cm⁻¹ region. ias.ac.in The C-N bond also has a characteristic stretching frequency. Raman spectroscopy is a suitable technique for the analysis of amines in aqueous solutions. ondavia.com

The "silent region" of the Raman spectrum (approximately 1800-2800 cm⁻¹) is largely free from signals from biological molecules, making the alkyne C≡C stretch a valuable probe in biological systems. rsc.org

Expected Raman Scattering Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹) Intensity
Terminal Alkyne ≡C-H Stretch ~3300 Medium
C≡C Stretch 2200 - 2100 Strong, Sharp
Carboxylic Acid C=O Stretch ~1670 Medium to Strong
O-H Bend ~1400 Medium
Primary Amine N-H Stretch 3500 - 3300 Medium

Computational and Theoretical Chemistry Studies of 3 Aminopent 4 Ynoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the fundamental basis for understanding the electronic structure and properties of molecules. QM calculations solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular energies, and various spectroscopic properties. For 3-aminopent-4-ynoic acid, these calculations would be invaluable in elucidating its unique features arising from the combination of an amino group, a carboxylic acid, and a terminal alkyne.

The electronic structure dictates the chemical reactivity and physical properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to analyze the electronic landscape.

Key Analyses Include:

Electron Density Distribution: Mapping the electron density reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen of the amino group and the oxygen atoms of the carboxylic acid would be electron-rich, while the acetylenic carbon atoms and the carbonyl carbon would be relatively electron-poor.

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov For this compound, the HOMO is likely to be localized on the amino group and the alkyne's π-system, while the LUMO would likely be centered on the carboxylic acid group. A small HOMO-LUMO gap would suggest higher reactivity. nih.gov

The following table illustrates the type of data that would be generated from such an analysis.

Molecular OrbitalDescriptionPredicted Location on this compound
HOMO Highest Occupied Molecular OrbitalLikely distributed over the nitrogen atom and the C≡C triple bond.
LUMO Lowest Unoccupied Molecular OrbitalLikely localized on the antibonding π* orbital of the carbonyl group (C=O).
HOMO-LUMO Gap Energy difference between HOMO and LUMOA parameter indicating chemical reactivity and kinetic stability.

QM calculations are instrumental in modeling chemical reaction mechanisms. For this compound, which is known as an inhibitor of enzymes like GABA aminotransferase, these methods can be used to study its mechanism of action.

Modeling would involve:

Mapping Potential Energy Surfaces: By calculating the energy of the system as the geometry of the reactants changes, a potential energy surface can be constructed.

Locating Transition States: A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point. nih.gov Identifying the structure and energy of the transition state is key to calculating the activation energy of a reaction. nih.gov For example, the reaction of this compound with a cofactor in an enzyme active site could be modeled to understand how it forms a covalent adduct, leading to inhibition.

Calculating Reaction Energetics: These studies provide the free energy profile of a reaction, indicating whether it is thermodynamically favorable and what the kinetic barriers are. nih.gov

QM methods can predict various spectroscopic properties with a high degree of accuracy, which is crucial for structural elucidation.

Predicted Spectroscopic Data:

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. QM calculations can predict the chemical shifts of ¹H and ¹³C atoms in this compound. nih.gov These predictions are based on calculating the magnetic shielding around each nucleus. Comparing predicted spectra with experimental data can confirm the proposed structure. Database-driven tools and DFT-based calculations are common approaches for these predictions. nih.gov

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks in an Infrared (IR) or Raman spectrum. This allows for the assignment of experimental spectral bands to specific functional group vibrations, such as the C≡C stretch of the alkyne, the C=O stretch of the carboxylic acid, and the N-H bends of the amino group.

The table below shows examples of data that would be obtained from NMR prediction studies.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C1 (Carboxyl) Data not available-
C2 Data not availableData not available
C3 (CH-NH₂) Data not availableData not available
C4 (Alkyne) Data not availableData not available
C5 (Alkyne) Data not availableData not available
NH₂ -Data not available

Note: Specific predicted values for this compound are not available in the surveyed literature; this table is for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. frontiersin.orgmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how molecules like this compound move, flex, and interact with their surroundings over time. frontiersin.org

Even small molecules like this compound can adopt various three-dimensional shapes, or conformations, due to the rotation around single bonds.

Insights from MD simulations include:

Identification of Stable Conformers: MD simulations can explore the potential energy surface to identify the most stable, low-energy conformations of the molecule. chemrxiv.orgrti.org

Analysis of Molecular Flexibility: The simulations can show how different parts of the molecule move relative to each other. For this compound, this would involve analyzing the rotational freedom around the C2-C3 and C3-C4 bonds.

Free Energy Landscapes: By sampling a vast number of conformations, it is possible to construct a free energy landscape that shows the relative populations of different conformational states and the energy barriers between them.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. mdpi.com MD simulations are ideal for studying these effects explicitly.

Key aspects to be studied:

Explicit Solvent Models: MD simulations can include a large number of explicit solvent molecules (e.g., water) to accurately model the solute-solvent interactions.

Hydration Shell Analysis: The simulations can characterize the structure and dynamics of water molecules in the immediate vicinity of this compound. This would involve analyzing the hydrogen bonding network between the amino and carboxyl groups and the surrounding water molecules.

Conformational Changes in Different Solvents: By running simulations in different solvents (e.g., water, methanol, a nonpolar solvent), one can observe how the conformational preferences of this compound change. For instance, in water, conformations that maximize hydrogen bonding with the solvent would be favored. In a nonpolar solvent, intramolecular hydrogen bonds might become more prevalent.

The following table outlines the types of findings that would result from MD studies on solvent effects.

SolventPredominant ConformationKey Stabilizing Interactions
Water (Polar Protic) Extended conformationIntermolecular hydrogen bonds between the solute's -NH₂ and -COOH groups and water molecules.
Octanol (Nonpolar) More compact or folded conformationPotential for intramolecular hydrogen bonding between the -NH₂ and -COOH groups.

Note: This data is hypothetical and illustrative of the expected outcomes from MD simulations, as specific studies on this compound are not available.

After a comprehensive search of available scientific literature, no specific computational or theoretical chemistry studies focusing solely on the compound This compound could be located.

The requested analysis, including molecular docking, protein-ligand interaction predictions, structure-activity relationship (SAR) modeling, and cheminformatics for analog discovery, appears to have not been published for this specific molecule. While numerous computational studies exist for structurally related compounds, particularly other inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT) nih.govnih.govnih.govnih.govnih.govnih.gov, the explicit data required to populate the outlined sections for this compound is not available in the public domain.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables that strictly adheres to the specified outline for this compound.

Biochemical and Molecular Biological Investigations of 3 Aminopent 4 Ynoic Acid

Enzyme Interaction and Inhibition Mechanisms

3-Aminopent-4-ynoic acid is recognized as a mechanism-based inactivator, also known as a suicide inhibitor. wikipedia.org This class of inhibitors are themselves unreactive but are transformed by the catalytic action of their target enzyme into a reactive species that subsequently inactivates the enzyme, often through covalent modification. wikipedia.org

Inhibition of Glutamate (B1630785) Decarboxylase (GAD) and GABA Synthesis Pathways

While direct studies on this compound's effect on Glutamate Decarboxylase (GAD) are not extensively documented in the available literature, the inhibitory mechanism can be inferred from studies on structurally similar compounds, such as 4-aminohex-5-ynoic acid. nih.govscilit.comconsensus.app GAD is a pyridoxal-5'-phosphate (PLP)-dependent enzyme responsible for the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from glutamate. nih.gov

The inhibition of GAD by acetylenic amino acids like 4-aminohex-5-ynoic acid is stereospecific and irreversible. nih.govconsensus.app The process is initiated by the enzyme's abstraction of a proton from the carbon adjacent to the acetylenic group. nih.gov This leads to the formation of a highly reactive allene (B1206475) intermediate within the active site. This reactive species then attacks a nucleophilic residue in the enzyme's active site, leading to a covalent bond and subsequent irreversible inactivation of the enzyme. nih.gov Given the structural similarity, it is highly probable that this compound follows a similar mechanism of GAD inhibition, thereby disrupting the normal synthesis of GABA.

Inactivation of Aminotransferases (e.g., Ornithine Aminotransferase, Alanine Aminotransferase, Cystathionine γ-Lyase)

This compound and its analogues have been shown to be potent inactivators of various aminotransferases, which are also PLP-dependent enzymes.

Ornithine Aminotransferase (OAT): Research on analogues of this compound has demonstrated potent, mechanism-based inactivation of human OAT. nih.govnih.govresearchgate.netosti.govosti.gov The inactivation mechanism for these inhibitors involves the formation of a Schiff base with the PLP cofactor, followed by enzyme-catalyzed transformations that lead to a reactive species. nih.govnih.gov This reactive intermediate then covalently modifies the enzyme, leading to its inactivation. nih.govnih.gov For instance, a fluorinated cyclopentane (B165970) analogue was found to inactivate hOAT through a mechanism involving fluoride (B91410) ion elimination to form a reactive difluoroolefin. nih.govosti.gov

Alanine Aminotransferase (ALT): Detailed kinetic data on the direct inhibition of Alanine Aminotransferase by this compound is not readily available in the reviewed literature. However, studies on related aminotransferase inhibitors suggest that selectivity is a key factor, with some inhibitors potently inactivating one aminotransferase while having little to no effect on others.

Cystathionine γ-Lyase (CGL): While direct studies on this compound are limited, the effects of the related acetylenic amino acid, propargylglycine, on CGL have been documented. Propargylglycine acts as a suicide inhibitor of CGL, another PLP-dependent enzyme. The acetylenic group is essential for the inactivation mechanism, which likely proceeds through a similar pathway of enzyme-catalyzed conversion to a reactive allene intermediate that covalently modifies the enzyme.

Interaction with Aldose Reductase and Related Enzymes

The interaction of this compound with aldose reductase has not been a primary focus of the available research. Aldose reductase is an enzyme of the aldo-keto reductase superfamily and is not a PLP-dependent enzyme. Therefore, the mechanism of inhibition observed with PLP-dependent enzymes would not be applicable. Further research is required to determine if any interaction occurs.

Suicide Inhibition and Mechanism-Based Inactivation

As previously mentioned, this compound functions as a suicide inhibitor. wikipedia.org The core of this mechanism lies in the enzyme's own catalytic activity being harnessed to convert the inhibitor into a lethal, reactive form. wikipedia.org For acetylenic compounds like this compound targeting PLP-dependent enzymes, the key steps involve:

Formation of an external aldimine with the PLP cofactor.

Enzyme-catalyzed abstraction of the acidic proton adjacent to the alkyne.

Rearrangement to a conjugated allene intermediate.

Nucleophilic attack by an active site residue on the reactive allene, forming a covalent adduct and irreversibly inactivating the enzyme.

This mechanism-based inactivation is often highly specific to the target enzyme, as the inhibitor must be a substrate for the initial catalytic steps.

Kinetics of Enzyme Inactivation and Reversibility

While specific kinetic constants for this compound are not widely reported, data for analogous compounds demonstrate the potency of this class of inhibitors.

Table 1: Kinetic Data for the Inactivation of Human Ornithine Aminotransferase by Analogues of this compound

CompoundKI (mM)kinact (min-1)kinact/KI (M-1s-1)Reference
(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid0.420.239.1 nih.gov
(S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic acid0.280.127.1 nih.gov

This table presents data for analogues of this compound to illustrate the kinetic parameters of related compounds.

Role as a Biochemical Probe

The specific and potent inhibitory action of this compound and its analogues makes them valuable tools in biochemical research. By selectively inhibiting key enzymes in metabolic pathways, these compounds can be used to:

Elucidate Metabolic Pathways: By blocking a specific enzymatic step, researchers can study the resulting accumulation of substrates and depletion of products, thereby clarifying the enzyme's role in a given pathway.

Investigate Enzyme Mechanisms: The process of suicide inhibition itself provides insights into the catalytic mechanism of the target enzyme, as the enzyme must process the inhibitor to become inactivated.

Create Models of Disease States: Since dysregulation of enzymes like GAD and OAT is implicated in various diseases, inhibitors can be used to create cellular or animal models that mimic these conditions, facilitating the study of disease progression and the development of therapeutic strategies.

In particular, due to its action on GAD and its structural similarity to GABA, this compound can serve as a probe for studying the GABAergic system and the consequences of its disruption.

Use in Investigating GABAergic Signaling Pathways

This compound and its analogs are valuable tools for investigating the intricacies of the γ-aminobutyric acid (GABA)ergic signaling pathway. A primary mechanism of action for compounds in this class is the inhibition of GABA aminotransferase (GABA-AT), the enzyme responsible for the degradation of the principal inhibitory neurotransmitter, GABA. nih.gov By inhibiting GABA-AT, these molecules effectively increase the concentration of GABA in the brain, which can counteract neuronal hyperexcitability. This makes them critical research probes for understanding conditions linked to GABA deficits, such as epilepsy. nih.govnih.gov

For instance, the structurally related compound 4-amino-hex-5-ynoic acid, also known as γ-acetylenic GABA, is a well-characterized catalytic inhibitor of GABA-AT. nih.gov Studies with such inhibitors have been instrumental in elucidating the metabolic flux of GABA in vivo. Administration of these compounds to animal models leads to a significant elevation of brain GABA levels, allowing researchers to study the downstream consequences of enhanced GABAergic tone. nih.gov

Furthermore, analogs that are not direct inhibitors but act as "false neurotransmitters" provide another avenue for investigation. For example, the enantiomers of 4-aminopentanoic acid have been shown to be taken up into cerebral synaptosomes, reduce endogenous GABA concentrations, and be released upon depolarization, mimicking the behavior of GABA itself. nih.gov The (R)-enantiomer, in particular, demonstrated greater uptake and release, suggesting it may function as a novel false neurotransmitter. nih.gov This line of research opens up possibilities for using compounds like this compound to probe the specificity and plasticity of GABAergic transport and release mechanisms.

Applications in Proteomics for Protein Structure and Function Elucidation

The unique chemical structure of this compound, specifically its terminal alkyne group, makes it a powerful tool for applications in proteomics aimed at elucidating protein structure and function. As a non-canonical amino acid (ncAA), it can be incorporated into proteins, introducing a chemical handle that is not present in the 20 canonical amino acids. nih.gov This bio-orthogonal handle enables a range of specialized studies.

The terminal alkyne is particularly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction is highly specific, efficient, and can be performed under biological conditions, making it ideal for labeling proteins in complex mixtures like cell lysates. By incorporating this compound into a protein of interest, researchers can then attach a variety of probes—such as fluorophores, biotin (B1667282) tags, or cross-linkers—to the alkyne group. nih.govnih.gov This allows for:

In vitro and in vivo imaging: Attaching fluorescent dyes to visualize protein localization and trafficking.

Interaction studies: Using cross-linkers to identify binding partners and map protein-protein interaction networks. nih.gov

Enrichment and purification: Employing biotin tags to isolate the protein and its interacting partners for subsequent analysis by mass spectrometry.

These methods, which rely on the specific reactivity of the incorporated ncAA, provide detailed insights into a protein's function, interactions, and structural dynamics within its native environment. nih.gov

Incorporation into Peptides and Proteins as Non-Canonical Amino Acids

This compound can be integrated into the primary sequence of peptides and proteins as a non-canonical amino acid (ncAA). This incorporation can be achieved through various methods, most notably solid-phase peptide synthesis (SPPS) for peptides and genetic code expansion for proteins expressed in cellular systems. nih.govwikipedia.orgnih.gov

In SPPS, protected forms of this compound can be used as building blocks in the stepwise chemical synthesis of a peptide chain. peptide.com This method offers precise control over the position of the ncAA within the peptide sequence. A key advantage of incorporating ncAAs is the potential to enhance the properties of the resulting peptide, such as increased resistance to proteolytic degradation, which is a common limitation for therapeutic peptides. nih.govnih.gov

For protein incorporation in vivo, genetic code expansion techniques are employed. This involves engineering a unique tRNA/aminoacyl-tRNA synthetase (aaRS) pair that recognizes a stop codon (like the amber codon, UAG) and instead of terminating translation, inserts the ncAA at that specific site in the growing polypeptide chain. nih.gov This powerful technique allows for the site-specific introduction of this compound into a target protein within a living cell, opening the door to a wide array of functional studies that are not possible with traditional mutagenesis. nih.govbiorxiv.org

Incorporation Method Application Key Advantage Relevant Compounds
Solid-Phase Peptide Synthesis (SPPS)Creation of novel peptides with enhanced stability or function.Precise control over ncAA position.Fmoc-protected this compound
Genetic Code ExpansionSite-specific incorporation into proteins in living cells.Enables in vivo studies of protein function.This compound, Orthogonal tRNA/aaRS pair

Bioorthogonal Labeling for In Vitro Biological Studies

The terminal alkyne functionality of this compound is a prime example of a bio-orthogonal chemical handle, making it exceptionally useful for labeling in complex biological systems in vitro. Bio-orthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govbiorxiv.org

The most prominent bio-orthogonal reaction involving alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". wikipedia.orgorganic-chemistry.orginterchim.fr This reaction forms a stable triazole linkage between the alkyne-containing amino acid (like this compound incorporated into a protein) and a molecule bearing an azide (B81097) group. The high specificity and efficiency of this reaction allow for the selective attachment of various reporter tags to the protein of interest, even in the complex environment of a cell lysate. researchgate.net

A typical workflow involves:

Incorporating this compound into a target protein.

Isolating the protein or the cellular lysate containing it.

Introducing a probe molecule (e.g., a fluorescent dye, a biotin tag) that has been chemically modified to include an azide group.

Adding the copper(I) catalyst to initiate the "click" reaction, which covalently links the probe to the protein.

This two-step labeling strategy provides a powerful and versatile method for studying protein function, localization, and interactions without the need for genetically encoded tags like GFP, which can sometimes perturb protein function due to their size. nih.govnih.gov

Reaction Type Reactants Product Key Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkyne (on this compound) + Azide (on probe)Stable Triazole LinkageHigh specificity, High yield, Biocompatible conditions
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Alkyne (e.g., cyclooctyne) + AzideStable Triazole LinkageCopper-free, suitable for live-cell applications

Receptor Binding Studies (In Vitro/Cellular Level)

While direct receptor binding data for this compound is limited in the reviewed literature, studies on closely related analogs provide insights into its potential interactions at the receptor level, particularly with GABA receptors. The GABAergic system is a key target for many neuroactive compounds, and understanding receptor binding is crucial for elucidating their mechanism of action. nih.govnih.gov

Research on the enantiomers of 4-aminopentanoic acid, a saturated analog, has shown weak but detectable interactions with different subtypes of GABA receptors. nih.gov For instance, (S)-4-aminopentanoic acid displayed weak agonist activity at GABAA (α4β3δ and α5β2γ2) and GABAB receptors, and antagonist activity at GABAA (α6β2γ2) receptors. nih.gov The (R)-enantiomer showed weak agonist activity only at the GABAA α5β2γ2 subtype. nih.gov These findings suggest that the aminopentanoic acid scaffold can be accommodated within the binding pockets of GABA receptors, and that stereochemistry plays a significant role in this interaction.

Furthermore, the technique of incorporating unnatural amino acids into receptor proteins themselves has become a powerful method for probing binding sites. nih.gov By systematically replacing canonical amino acids in a receptor's binding pocket with ncAAs and measuring the functional consequences, researchers can map the specific chemical interactions (e.g., hydrogen bonding, cation-pi interactions) that govern ligand binding. Given its unique electronic and steric properties, this compound could serve as a valuable probe in such studies to elucidate the structure and dynamics of receptor-ligand interactions.

Modulation of Cellular Biochemical Pathways (Mechanism Focus)

The primary mechanism by which this compound and its analogs are known to modulate cellular biochemical pathways is through the irreversible inhibition of GABA aminotransferase (GABA-AT). nih.govnih.gov GABA-AT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the central nervous system by catalyzing the degradation of the inhibitory neurotransmitter GABA into succinic semialdehyde. nih.gov

The mechanism of inhibition is a classic example of "mechanism-based inactivation" or "suicide inhibition". The process unfolds as follows:

Substrate Mimicry: this compound, being structurally similar to GABA, is recognized as a substrate by the GABA-AT active site.

Schiff Base Formation: The amino group of the inhibitor forms a Schiff base with the PLP cofactor.

Enzyme-Catalyzed Activation: The enzyme proceeds with its normal catalytic mechanism, which involves abstracting a proton. This enzymatic step transforms the inhibitor into a highly reactive intermediate.

Covalent Modification: The activated intermediate, an electrophilic species, then attacks a nucleophilic residue in the enzyme's active site (such as a lysine (B10760008) residue), forming a stable, covalent bond. nih.gov

This covalent modification permanently inactivates the enzyme molecule. By inhibiting GABA-AT, the metabolic breakdown of GABA is blocked, leading to a significant increase in the intracellular and synaptic concentrations of GABA. nih.gov This elevation of GABA levels enhances inhibitory neurotransmission throughout the brain, which is the biochemical basis for the anticonvulsant effects observed with related compounds like vigabatrin (B1682217). nih.gov

Structure-Activity Relationship (SAR) Studies in Biochemical Systems

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of bioactive compounds. For inhibitors of GABA-AT like this compound, SAR studies focus on how modifications to the chemical structure affect the compound's ability to inactivate the enzyme.

Key structural features and their influence on activity, based on studies of related inhibitors, include:

The Alkyne/Allene Moiety: The acetylenic (alkyne) or allenic group is critical for the mechanism-based inactivation. It is the functionality that, upon enzymatic processing, becomes a reactive electrophile that covalently modifies the enzyme. nih.gov

Chain Length and Stereochemistry: The distance between the amino group and the carboxylic acid, as well as the stereochemistry at the chiral center(s), significantly influences how well the molecule fits into the GABA-AT active site. For instance, studies on different isomers of related compounds often reveal that only one enantiomer is a potent inhibitor, highlighting the stereospecificity of the enzyme's active site. nih.gov

Substitutions on the Carbon Backbone: Adding substituents to the carbon chain can impact both potency and selectivity. For example, the introduction of a fluorine atom in some cyclopentane-based GABA-AT inactivators has been shown to enhance their efficiency. nih.gov Comparing the activity of this compound with its hexanoic or butanoic acid homologs can provide valuable SAR data.

By systematically synthesizing and testing analogs of this compound with variations at these positions, researchers can build a detailed SAR model. This model is crucial for designing new, more effective inhibitors with improved therapeutic potential, for example, by increasing potency or reducing off-target effects. nih.govnih.gov

Applications of 3 Aminopent 4 Ynoic Acid in Advanced Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

The enantiopurity of molecules is of paramount importance in medicinal chemistry and materials science, as different enantiomers can exhibit vastly different biological activities and physical properties. researchgate.net Asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral compound, heavily relies on the use of chiral building blocks. frontiersin.orgcardiff.ac.uk 3-Aminopent-4-ynoic acid, particularly in its enantiomerically pure forms such as (S)-2-aminopent-4-ynoic acid, serves as an excellent chiral synthon for the synthesis of more complex chiral molecules. upce.cz

The utility of (S)-2-aminopent-4-ynoic acid as a chiral starting material has been demonstrated in the synthesis of a series of optically pure (S)-2-amino-5-arylpent-4-ynoic acids. researchgate.netrsc.org In this work, the starting amino acid was first complexed with a chiral nickel(II) complex of a Schiff base derived from (S)-N-benzylproline. This complexation serves to protect the amino and carboxyl groups and allows for the specific functionalization of the terminal alkyne via Sonogashira cross-coupling reactions with various aryl halides. researchgate.netrsc.org The reaction conditions for this cross-coupling were optimized, leading to the synthesis of a dozen different aryl-substituted derivatives. rsc.org Subsequent cleavage of the nickel complex yielded the free (S)-2-amino-5-arylpent-4-ynoic acids with excellent optical purity. researchgate.netrsc.org This strategy highlights how the inherent chirality of this compound can be effectively transferred to create a library of more complex, enantiomerically pure amino acids with diverse functionalities.

The general approaches to obtaining chiral building blocks include modification of compounds from the chiral pool, asymmetric synthesis (including catalysis), and enantioseparation. purdue.edu The use of this compound falls under the first category, where a readily available chiral molecule is elaborated into more complex structures.

Table 1: Asymmetric Synthesis Applications of this compound
ApplicationDescriptionKey ReactionReference
Synthesis of Optically Pure (S)-2-Amino-5-arylpent-4-ynoic acidsUse of (S)-2-aminopent-4-ynoic acid as a chiral template to generate a series of more complex, enantiomerically pure amino acids.Sonogashira cross-coupling researchgate.net, rsc.org

Precursor for Labeled Biomolecules (e.g., Deuterium-Labeled Peptides)

Isotopically labeled biomolecules are indispensable tools in various fields of scientific research, including metabolism studies, quantitative proteomics, and structural biology using techniques like NMR spectroscopy. wikipedia.orgnih.gov The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a molecule allows its fate to be traced through complex biological systems. wikipedia.org this compound and its derivatives are valuable precursors for the synthesis of such labeled compounds, particularly deuterium-labeled peptides.

A notable example is the synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a close analog of the target compound, and its use in preparing deuterium-labeled peptides. rsc.org In this study, the synthesized amino acid was incorporated into a tripeptide (Tyr-Amp-Leu) using solid-phase peptide synthesis. The terminal alkyne of the incorporated amino acid was then catalytically deuterated to yield a peptide containing a deuterium-labeled isoleucine residue. rsc.org This process demonstrates a key application of the alkyne functionality: its ability to be selectively reduced and saturated with deuterium atoms. This strategy provides a powerful method for introducing isotopic labels at specific positions within a peptide chain.

The general principle of using metabolic precursors for isotopic labeling is well-established. nih.govresearchgate.net For instance, deuterium labeling has been shown to improve the therapeutic index of certain anticancer agents by altering their redox reactions. nih.govrsc.org While not directly involving this compound, these studies underscore the importance of isotopic labeling in modulating the properties of bioactive molecules. The alkyne group in this compound makes it an ideal candidate for catalytic hydrogenation with deuterium gas, thus providing a straightforward route to deuterated amino acids and, by extension, deuterated peptides and proteins.

Table 2: Application of this compound Analogs in Isotopic Labeling
AnalogApplicationLabeling MethodResulting Labeled ResidueReference
(2S,3S)-2-amino-3-methylpent-4-ynoic acidPrecursor for deuterium-labeled peptidesCatalytic deuteration of the alkyneDeuterium-labeled Isoleucine rsc.org

Scaffold for the Synthesis of Complex Natural Products and Analogues

Natural products are a rich source of inspiration for the development of new therapeutic agents, but their complex structures often pose significant synthetic challenges. engineering.org.cnnih.gov The total synthesis of natural products allows for the confirmation of their structure, provides a renewable source, and enables the creation of analogs with potentially improved properties. engineering.org.cn Chiral amino acids are frequently used as starting materials or key intermediates in the synthesis of complex natural products, many of which contain nitrogen atoms and defined stereochemistry. nih.gov

This compound, with its multiple functional groups and inherent chirality, represents an attractive scaffold for the construction of complex natural product analogs. While a direct total synthesis of a major natural product from this compound is not yet prominent in the literature, its potential is evident from related research. For example, the synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids demonstrates how the core structure can be elaborated into more complex and diverse molecules. researchgate.netrsc.org These resulting amino acids could then serve as advanced intermediates in the synthesis of larger natural products or their analogs.

The general strategy of using chiral building blocks from the "chiral pool" to construct complex molecules is a cornerstone of modern organic synthesis. nih.gov The bifunctional nature of this compound allows for orthogonal chemical modifications. The amino and carboxyl groups can be used for peptide bond formation or other standard amino acid chemistry, while the terminal alkyne can participate in a variety of carbon-carbon bond-forming reactions, such as cross-coupling, cycloadditions, or hydration to form ketones. This versatility makes it a promising starting point for the divergent synthesis of a range of natural product-like molecules.

Integration into Peptidomimetic Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased receptor selectivity. nih.govnih.gov A common strategy in peptidomimetic design is the incorporation of unnatural amino acids into a peptide sequence. nih.govnih.gov These modifications can introduce conformational constraints, alter the electronic properties, and provide new functionalities.

This compound is an unnatural amino acid that can be readily integrated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. Its incorporation can lead to peptidomimetics with novel characteristics. The rigid, linear geometry of the alkyne group can influence the local conformation of the peptide backbone, potentially inducing or stabilizing specific secondary structures like turns or helices.

Furthermore, the terminal alkyne serves as a versatile chemical handle for post-synthetic modification. After the peptide has been assembled, the alkyne can be selectively functionalized through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are central to "click chemistry." This allows for the attachment of a wide range of moieties, including fluorophores, carbohydrates, lipids, or other bioactive molecules, to the peptide scaffold. This approach has been used with other unnatural amino acids to create peptides with enhanced antimicrobial activity and stability. nih.gov The incorporation of this compound into peptides thus opens up possibilities for creating novel therapeutic and diagnostic agents with tailored properties.

Development of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one heteroatom, are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing heterocyclic moieties. The synthesis of novel heterocyclic structures is a continuous goal in organic chemistry. This compound provides a unique and versatile starting material for the synthesis of a variety of heterocyclic compounds due to its combination of functional groups.

The presence of the amino group, the carboxylic acid, and the alkyne within the same molecule allows for various intramolecular cyclization strategies. For example, under appropriate conditions, the amino group could attack the alkyne in a nucleophilic addition reaction, leading to the formation of nitrogen-containing heterocycles like pyrrolidines or piperidines after subsequent transformations. Alternatively, the carboxylic acid could participate in cyclization reactions. The cyclization of 4-pentynoic acid derivatives to form γ-lactones is a known transformation, often catalyzed by transition metals. researchgate.net For this compound, similar cyclization pathways could lead to the formation of functionalized lactones or lactams.

Furthermore, the alkyne itself can be a key component in cycloaddition reactions. For instance, a [3+2] cycloaddition with azides would lead to the formation of a triazole ring, a common and important heterocycle in medicinal chemistry. The Paal-Knorr synthesis, a classical method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, provides a conceptual framework for how the functionalities of this compound could be manipulated to generate precursors for such cyclizations. youtube.com The unique combination of functional groups in this compound thus makes it a promising precursor for the discovery of novel heterocyclic scaffolds.

Future Research Directions and Unexplored Avenues for 3 Aminopent 4 Ynoic Acid

Development of Novel Stereoselective Synthetic Pathways

The development of efficient and highly stereoselective synthetic routes to access enantiomerically pure forms of 3-aminopent-4-ynoic acid is a foundational area for future research. While methods for the synthesis of related propargylamines and other non-canonical amino acids are established, dedicated efforts to produce this compound with high stereocontrol are crucial for its application in fields where chirality is paramount, such as in the development of peptide-based therapeutics.

Future research should focus on:

Catalytic Asymmetric Mannich-type Reactions: A promising approach involves the catalytic asymmetric addition of carbon nucleophiles to C-alkynyl imines. nih.gov This method could be adapted to generate the syn-configured propargylamine (B41283) core of this compound with two adjacent stereocenters.

Enzyme-Catalyzed Synthesis: The use of enzymes, such as ω-transaminases, offers a green and highly selective alternative for producing chiral amino acids. nih.govnih.gov Research into identifying or engineering transaminases that can efficiently act on a suitable keto-acid precursor to yield either the (R)- or (S)-enantiomer of this compound would be a significant advancement. nih.gov

Chiral Ligand-Mediated Synthesis: The development of novel chiral ligands for metal-catalyzed reactions, such as the A3 (aldehyde-alkyne-amine) coupling, can facilitate the highly enantioselective synthesis of propargylamines. nih.gov Tailoring these ligands specifically for the substrates required for this compound synthesis could lead to highly efficient and selective processes.

Stereoselective Functionalization: Building upon methods used for analogous compounds, the stereoselective allylation of oxazolidinone derivatives could be explored. rsc.org Hydrolysis of the resulting products could yield enantiomerically pure (R)- and (S)-3-aminopent-4-ynoic acid. rsc.org

Exploration of Unconventional Reactivity and Catalysis

The terminal alkyne of this compound is a versatile functional group that can participate in a wide array of chemical transformations. Future research should venture beyond traditional reactions to explore unconventional reactivity and catalytic applications.

Key areas for exploration include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for amino acid modification under mild conditions. nih.govnih.gov Future studies could investigate the photocatalytic activation of the alkyne group in this compound to participate in novel C-C and C-heteroatom bond-forming reactions, expanding its synthetic utility. nih.gov

Metal-Catalyzed Cyclizations and Isomerizations: The propargylamine scaffold is known to undergo selective cyclization and isomerization reactions in the presence of metal catalysts like palladium. mdpi.com Investigating the behavior of this compound under similar conditions could lead to the synthesis of novel heterocyclic structures with potential biological activity. mdpi.com

Dual-Role Catalysis: The unique structure of this compound, containing both an amine and an alkyne, allows it to act as both a nucleophile and an electrophile. mdpi.com Designing catalytic systems that can exploit this dual reactivity in a controlled manner could lead to novel and efficient synthetic methodologies.

Advanced Mechanistic Studies using Time-Resolved Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The application of advanced spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states that govern its reactivity.

Future mechanistic studies could involve:

Time-Resolved Spectroscopy: While not yet applied to this compound specifically, techniques like time-resolved infrared or UV-Vis spectroscopy could be used to study the kinetics and mechanisms of its reactions, particularly in photocatalytic processes.

Computational Modeling of Reaction Pathways: In conjunction with experimental data, density functional theory (DFT) calculations can be employed to model the reaction pathways of, for example, metal-catalyzed cyclizations involving the alkyne group. researchgate.net This can help to elucidate the roles of catalysts and substituents in determining the reaction outcome. researchgate.net

Enzyme-Substrate Interactions: For enzymatic reactions involving this compound or its derivatives, detailed mechanistic studies could unravel the specific interactions within the enzyme's active site. nih.gov Understanding how amino acid residues in the enzyme contribute to catalysis through mechanisms like acid-base or covalent catalysis can guide the engineering of more efficient biocatalysts. nih.gov

Design and Synthesis of Next-Generation Functionalized Derivatives

The derivatization of this compound can lead to a diverse library of compounds with tailored properties for various applications. The presence of the carboxylic acid, amine, and alkyne functionalities provides multiple handles for chemical modification.

Future research in this area should focus on:

N-Functionalization: The synthesis of N-protected derivatives, such as with Fmoc or Boc groups, is a standard but essential step for applications in peptide synthesis. news-medical.net Exploring a wider range of N-functionalizations could modulate the compound's biological activity and physical properties.

Alkyne-Based Modifications: The terminal alkyne is a prime site for modification via reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". iris-biotech.de This allows for the straightforward conjugation of this compound to a wide variety of molecules, including fluorophores, biotin (B1667282), and drug molecules.

Synthesis of Polyfunctionalized Analogs: Developing one-pot multicomponent reactions is an efficient strategy for generating highly functionalized propargylamines. researchgate.netnih.gov Applying these methods to create derivatives of this compound could rapidly expand the chemical space around this scaffold.

Expanding Applications in Targeted Protein Modification and Chemical Proteomics

The bioorthogonal nature of the alkyne group makes this compound an excellent candidate for applications in chemical biology, particularly in the fields of targeted protein modification and chemical proteomics.

Promising future applications include:

Metabolic Labeling: As an unnatural amino acid, this compound or its derivatives could potentially be incorporated into proteins in living cells through stop codon suppression or by engineering orthogonal tRNA/aminoacyl-tRNA synthetase pairs. nih.govbitesizebio.com Once incorporated, the alkyne handle can be used to visualize, identify, and quantify newly synthesized proteins. mdpi.com

Development of Chemical Probes: The alkyne group can serve as a reactive handle for developing activity-based protein probes. For instance, a derivative of this compound could be designed to selectively react with the active site of a target enzyme, allowing for its identification and characterization in complex biological samples. nih.gov

PROTACs and Other Targeted Therapies: The use of amino acids as components of proteolysis-targeting chimeras (PROTACs) is a growing area of research. nih.gov Functionalized derivatives of this compound could be explored as novel building blocks for the synthesis of peptide-based PROTACs, enabling the targeted degradation of disease-relevant proteins.

Integration into Systems Biology and Pathway Perturbation Studies

The introduction of unnatural amino acids like this compound into biological systems provides a powerful tool for perturbing and studying complex cellular networks.

Future research at the intersection of chemistry and systems biology could involve:

Metabolic Pathway Analysis: By incorporating this compound into cellular metabolism, researchers can study its effects on various metabolic pathways. whiterose.ac.uk This can provide insights into the flexibility and promiscuity of metabolic enzymes and transporters.

Perturbation of Signaling Networks: The site-specific incorporation of this compound into key signaling proteins can be used to probe and perturb their function. This can help to unravel the complex interplay of proteins in signal transduction pathways and link genotype to phenotype.

Profiling of Post-Translational Modifications: The alkyne handle of this compound, once incorporated into proteins, can be used to enrich and identify proteins with specific post-translational modifications, providing a more comprehensive view of the proteome.

Advancements in Computational Methodologies for Predictive Modeling

Computational methods are becoming increasingly powerful in predicting the properties and reactivity of molecules, which can significantly accelerate the research and development process.

For this compound, future computational efforts could focus on:

Predicting Reactivity: Machine learning models can be developed to predict the reactivity of specific amino acid residues within a protein. Such models could be trained to predict the reactivity of the alkyne group of an incorporated this compound in different protein microenvironments.

Modeling Protein-Ligand Interactions: For derivatives of this compound designed as enzyme inhibitors or ligands for receptors, computational docking and molecular dynamics simulations can be used to predict their binding affinity and mode of interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies: By generating a library of functionalized derivatives of this compound and testing their biological activity, QSAR models can be built to correlate specific structural features with activity. These models can then be used to design new derivatives with enhanced potency and selectivity.

Interdisciplinary Research with Materials Science and Nanotechnology (e.g., bio-inspired materials)

The dual nature of this compound as both an amino acid and a molecule bearing a reactive alkyne handle makes it a compelling candidate for the development of advanced, bio-inspired materials. The terminal alkyne is particularly valuable for its ability to participate in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.goviris-biotech.de This opens up a vast design space for creating complex, functional materials with precise control over their molecular architecture.

Future research in this area could focus on several promising avenues:

Development of Functional Bio-polymers: this compound can be envisioned as a monomer or a functional unit within synthetic polypeptides. Its incorporation into a polymer chain would introduce pendant alkyne groups, which can then be used as anchor points for further modification. kaust.edu.sa For example, bioactive molecules, such as peptides or carbohydrates, could be "clicked" onto the polymer backbone to create materials that can elicit specific biological responses, making them suitable for applications in tissue engineering and regenerative medicine.

Surface Functionalization and Nanopatterning: The terminal alkyne group of this compound provides a reactive site for covalently attaching the molecule to azide-modified surfaces. This could be used to create bio-interfaces with controlled chemical and physical properties. For instance, silicon wafers, gold nanoparticles, or other nanomaterials could be functionalized with this amino acid to improve their biocompatibility or to create specific binding sites for proteins and cells. This approach could be instrumental in the development of advanced biosensors, diagnostic devices, and drug delivery systems.

Creation of "Smart" Hydrogels: Hydrogels are a class of soft materials with high water content, making them excellent candidates for biomedical applications. By incorporating this compound into the hydrogel network, the alkyne groups can be used for post-fabrication modification. This would allow for the in-situ tethering of therapeutic agents or signaling molecules, leading to the development of "smart" hydrogels that can respond to specific biological cues or release drugs in a controlled manner. The cross-linking of alkyne-functionalized polymers with dithiols via thiol-yne chemistry can also yield soft materials with mechanical properties similar to human soft tissues. acs.org

Bio-inspired Self-Assembling Systems: Nature provides numerous examples of complex structures that arise from the self-assembly of smaller building blocks, such as proteins. chemscene.com this compound could be used to create synthetic peptide-like molecules (peptoids) or be incorporated into short peptide sequences. stanford.edu The interplay between the amino acid backbone, which can participate in hydrogen bonding, and the potential for alkyne-mediated intermolecular interactions could lead to the formation of novel, self-assembling nanomaterials like nanotubes, fibers, or vesicles. These structures could find applications in nanoelectronics, catalysis, and as scaffolds for tissue regeneration.

The biosynthesis of amino acids containing terminal alkynes has been a subject of recent research, with pathways for their production being identified in microorganisms. chemistryviews.orgberkeley.edunih.gov While a natural biosynthetic pathway for this compound has not yet been discovered, future research could explore the possibility of engineering metabolic pathways in bacteria or yeast to produce this or structurally similar non-canonical amino acids. nih.gov This would provide a sustainable and scalable source of this valuable building block for materials science applications.

The potential applications of alkyne-containing amino acids in materials science are summarized in the table below:

Potential Application Area Description Key Enabling Chemistry Relevant Research Findings
Functional Biopolymers Incorporation into polypeptide chains to create materials with pendant reactive handles for subsequent modification with bioactive molecules.Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Polypeptides with alkyne side-groups are precursors to complex macromolecular architectures. kaust.edu.sa
Surface Functionalization Covalent attachment to azide-modified surfaces to create bio-interfaces for biosensors, diagnostics, and drug delivery.Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkyne-containing amino acids can be labeled with azide-containing reporter molecules. jenabioscience.comjenabioscience.com
"Smart" Hydrogels Use as a component in hydrogel networks for post-fabrication modification and controlled release of therapeutic agents.Thiol-yne ChemistryAlkyne-functionalized polyesters can be cross-linked to form soft elastomers with good cytocompatibility. acs.org
Self-Assembling Systems Design of peptide-like molecules that self-assemble into ordered nanostructures for applications in nanotechnology and tissue engineering.Hydrogen Bonding, Intermolecular Alkyne InteractionsNon-natural, sequence-specific oligomers can exhibit folding and self-assembly. stanford.edu
Protein Modification Introduction of terminal alkyne-containing unnatural amino acids to modify protein function.Glaser-Hay CouplingThe fluorescence spectrum of green fluorescent protein has been modified using this approach. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Aminopent-4-ynoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkyne functionalization and amino group introduction via catalytic hydrogenation or nucleophilic substitution. For example, a Sonogashira coupling between propargylamine and a β-keto ester intermediate can yield the alkyne backbone, followed by selective reduction . Reaction optimization (e.g., solvent polarity, temperature, catalyst loading) is critical to minimize side products like over-reduced amines or unreacted intermediates. Purity assessment via HPLC or GC-MS is recommended .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H^1\text{H}-NMR identifies proton environments (e.g., alkyne proton at δ ~2.5 ppm, amine protons at δ ~1.8 ppm). 13C^{13}\text{C}-NMR confirms sp-hybridized carbons (~70-80 ppm) and carboxylate carbons (~170 ppm) .
  • IR : Stretching vibrations for alkyne (C≡C ~2100 cm1^{-1}), amine (N-H ~3300 cm1^{-1}), and carboxylate (C=O ~1700 cm1^{-1}) groups validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent degradation : Monitor via UV-Vis or NMR in buffers (pH 2–12) to identify labile bonds (e.g., alkyne protonation at low pH, amine oxidation at high pH).
  • Thermal analysis : TGA/DSC evaluates decomposition temperatures. Store at -20°C under inert atmosphere to prevent alkyne polymerization .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity of this compound in enzymatic or catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the alkyne moiety’s electron-deficient nature may drive interactions with metal catalysts .
  • Molecular Dynamics (MD) : Simulate binding affinities with enzymes (e.g., decarboxylases) using force fields like CHARMM. Compare results with experimental kinetics data to validate models .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-analysis : Systematically review primary literature to identify variables (e.g., cell lines, assay protocols). For instance, discrepancies in IC50_{50} values may stem from differing solvent systems (DMSO vs. aqueous buffers) .
  • Controlled replication : Reproduce key studies with standardized conditions (e.g., NIH/3T3 cells, 48-hour exposure) and include error bars/statistical tests (t-test, ANOVA) to assess significance .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :

  • Variable selection : Modify substituents (e.g., alkyl chains, electron-withdrawing groups) on the alkyne or amine positions.
  • Data collection : Use high-throughput screening (HTS) for bioactivity (e.g., antimicrobial MIC assays) and correlate with computed descriptors (logP, polar surface area) .
  • Multivariate analysis : Apply PCA or PLS regression to identify dominant structural drivers of activity .

Q. What are the challenges in elucidating the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer :

  • Isotopic labeling : Use 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled compound in hepatocyte incubations. Track metabolites via LC-MS/MS and compare with databases (e.g., HMDB) .
  • Enzyme inhibition studies : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify oxidative metabolism pathways. Validate with recombinant enzyme assays .

Methodological Best Practices

Q. How should researchers address conflicting spectroscopic data in structural assignments?

  • Answer : Cross-validate using complementary techniques (e.g., X-ray crystallography for absolute configuration, NOESY for stereochemistry). For ambiguous NMR signals, isotopic substitution (e.g., 2H^2\text{H}) or variable-temperature NMR can clarify dynamic effects .

Q. What are the criteria for selecting appropriate analytical methods to quantify this compound in complex matrices?

  • Answer : Prioritize sensitivity (e.g., LC-MS/MS for trace levels in plasma) and selectivity (e.g., derivatization with dansyl chloride for fluorescence detection). Validate methods per ICH guidelines (linearity, LOQ, recovery) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.